molecular formula C13H9F3N2O2S B5534583 N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5534583
M. Wt: 314.28 g/mol
InChI Key: PRDMIKJMVNACMH-UHFFFAOYSA-N
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Description

N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide is a compound with a unique molecular structure that incorporates a trifluoromethyl group, which is known for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties. These properties can alter the physicochemical characteristics of molecules, such as lipophilicity, acidity, and hydrogen bonding capabilities, enhancing their bioactivity and stability.

Synthesis Analysis

Recent literature highlights various methods for the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, which serve as precursors for compounds like N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide. Methods include asymmetric additions across the carbon–nitrogen double bond of imines derived from esters of 3,3,3-trifluoropyruvic acid, achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The trifluoromethyl group's introduction into heterocycles, including its impact on molecular structure, is a subject of ongoing research. It has been reported that N-trifluoromethyl motifs in heterocycles could significantly enhance metabolic stability and lipophilicity compared to their N-CH3 counterparts, highlighting the potential of such modifications in drug design (Lei et al., 2023).

Chemical Reactions and Properties

The reactivity of alkyl phosphites with nitrogen-containing compounds to synthesize α-amino-, β-amino-, and/or enaminophosphonates showcases the versatility of incorporating nitrogen and fluorine atoms into complex molecules. These compounds play significant roles in pharmaceutical chemistry due to their bioactivity (Abdou, Barghash, & Bekheit, 2015).

Safety and Hazards

The safety and hazards associated with such compounds can vary depending on their specific structure and properties. For instance, a related compound, NPBA, is classified as a combustible solid . It is recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-4-1-2-5-9(8)17-12(21)18-11(19)10-6-3-7-20-10/h1-7H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMIKJMVNACMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea

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